
Avn-944
Vue d'ensemble
Description
AVN-944 est un inhibiteur de petite molécule de la déshydrogénase de l'inosine monophosphate (IMPDH), une enzyme qui joue un rôle crucial dans la synthèse de novo des nucléotides guanine. Ce composé a montré un potentiel significatif pour inhiber la prolifération de divers types de cellules tumorales hématologiques et épithéliales . This compound est étudié pour son potentiel thérapeutique dans le traitement des hémopathies malignes avancées, notamment la leucémie, le lymphome, le myélome multiple et le cancer du pancréas .
Méthodes De Préparation
La synthèse d'AVN-944 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle d'this compound sont conçues pour optimiser le rendement et la pureté, garantissant que le composé répond aux exigences strictes des applications pharmaceutiques .
Analyse Des Réactions Chimiques
AVN-944 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de dérivés oxydés, tandis que la réduction peut donner des formes réduites du composé .
Applications de la recherche scientifique
En chimie, il est utilisé comme outil pour étudier l'inhibition de la déshydrogénase de l'inosine monophosphate et ses effets sur la biosynthèse des nucléotides . En biologie, this compound est utilisé pour étudier le rôle des nucléotides guanine dans la prolifération cellulaire et l'apoptose . En médecine, this compound est étudié comme agent thérapeutique pour le traitement de divers cancers, en particulier les hémopathies malignes .
Mécanisme d'action
This compound exerce ses effets en inhibant la déshydrogénase de l'inosine monophosphate, qui est l'enzyme limitante de la vitesse de production des nucléotides guanine via la voie biosynthétique de novo . En inhibant cette enzyme, this compound épuise les pools de nucléotides guanine, conduisant à la perturbation de la synthèse de l'ADN et de l'ARN . Cela, à son tour, induit l'apoptose et inhibe la prolifération cellulaire . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action d'this compound comprennent l'inhibition de la déshydrogénase de l'inosine monophosphate et l'épuisement subséquent des nucléotides guanine .
Applications De Recherche Scientifique
In chemistry, it is used as a tool to study the inhibition of inosine monophosphate dehydrogenase and its effects on nucleotide biosynthesis . In biology, AVN-944 is employed to investigate the role of guanine nucleotides in cell proliferation and apoptosis . In medicine, this compound is being explored as a therapeutic agent for treating various cancers, particularly hematologic malignancies .
Mécanisme D'action
AVN-944 exerts its effects by inhibiting inosine monophosphate dehydrogenase, which is the rate-limiting enzyme in the production of guanine nucleotides via the de novo biosynthetic pathway . By inhibiting this enzyme, this compound depletes guanine nucleotide pools, leading to the disruption of DNA and RNA synthesis . This, in turn, induces apoptosis and inhibits cell proliferation . The molecular targets and pathways involved in the mechanism of action of this compound include the inhibition of inosine monophosphate dehydrogenase and the subsequent depletion of guanine nucleotides .
Comparaison Avec Des Composés Similaires
AVN-944 est unique parmi les inhibiteurs de la déshydrogénase de l'inosine monophosphate en raison de sa haute sélectivité et de sa puissance . Des composés similaires comprennent l'acide mycophénolique, la mizoribine et le brequinar . Bien que ces composés inhibent également la déshydrogénase de l'inosine monophosphate, this compound a montré une activité antitumorale supérieure dans les études précliniques . De plus, this compound possède une structure chimique distincte qui contribue à ses propriétés pharmacologiques uniques .
Activité Biologique
AVN-944 is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its antiproliferative effects on various cancer cell lines.
This compound operates primarily by inhibiting the activity of both isoforms of IMPDH, leading to a depletion of guanine nucleotides. This depletion significantly affects cellular processes such as proliferation and apoptosis. The mechanism can be summarized as follows:
- Inhibition of IMPDH : this compound selectively inhibits IMPDH, resulting in reduced guanine nucleotide synthesis.
- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G1 phase for androgen-responsive prostate cancer cells (e.g., LNCaP) and S-phase block in androgen-independent cells (e.g., DU145, PC-3) .
- Induction of Apoptosis : this compound promotes both caspase-dependent and caspase-independent apoptotic pathways, evidenced by the activation of apoptotic markers such as cytochrome c release and PARP cleavage .
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity across various cancer cell lines, with IC50 values ranging from 0.02 µM to 0.279 µM depending on the cell type . The following table summarizes the effects observed in specific prostate cancer cell lines:
Cell Line | IC50 (µM) | Cell Cycle Effect | Apoptosis Induction |
---|---|---|---|
LNCaP | 0.02 | G1 arrest | Caspase-dependent |
CWR22Rv1 | 0.05 | S-phase block | Caspase-independent |
DU145 | 0.1 | S-phase block | Caspase-dependent |
PC-3 | 0.15 | S-phase block | Caspase-dependent |
Morphological Changes
Treatment with this compound resulted in distinct morphological changes in prostate cancer cells, including:
- LNCaP Cells : Induced outgrowth processes and cell enlargement.
- DU145 Cells : Cytosolic vacuolization observed.
- PC-3 Cells : Similar enlargement and vacuolization effects noted .
Gene Expression Modulation
This compound has been shown to significantly alter gene expression profiles associated with cancer progression and apoptosis:
- Gene Induction : Increased expression of tumor suppressor genes such as MIG-6 and NDRG1 was noted.
- Apoptotic Markers : The expression of pro-apoptotic proteins like Bok, Bax, and Noxa was enhanced in androgen-responsive cell lines .
Preclinical Studies
Preclinical studies have established that this compound effectively inhibits the proliferation of lymphoid and myeloid cells, suggesting a broader application in hematologic malignancies .
Phase I Clinical Trials
A Phase I dose-ranging study evaluated the pharmacokinetics and safety profile of this compound in healthy volunteers:
- Dosing Range : Participants received doses ranging from 25 mg to 250 mg.
- Safety Profile : Reported adverse events were mild to moderate, with no serious complications noted.
- Pharmacodynamics : Significant IMPDH inhibition was observed at doses greater than 100 mg, with a rapid clearance from plasma .
Propriétés
IUPAC Name |
[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPCOJTCINIFZ-OXJNMPFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183921 | |
Record name | AVN 944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses. | |
Record name | AVN-944 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
297730-17-7 | |
Record name | AVN 944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVN 944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-944 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.